methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate
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Overview
Description
Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, a sulfanyl group, and a phenylalaninate moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures to form intermediates. These intermediates are then hydrazinated with hydrazine monohydrate to yield the desired triazinoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate involves its ability to bind to specific molecular targets. For example, as an iron chelator, it binds to ferrous ions, which can inhibit the proliferation of cancer cells by depriving them of essential iron . This binding can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-(methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- 2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide
Uniqueness
Methyl N-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate is unique due to its specific structural features, such as the combination of a triazinoindole core with a phenylalaninate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H25N5O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
methyl 3-phenyl-2-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate |
InChI |
InChI=1S/C24H25N5O3S/c1-3-13-29-19-12-8-7-11-17(19)21-22(29)26-24(28-27-21)33-15-20(30)25-18(23(31)32-2)14-16-9-5-4-6-10-16/h4-12,18H,3,13-15H2,1-2H3,(H,25,30) |
InChI Key |
NMFGCUCSRNKGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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